molecular formula C10H13NO B6496761 2-(cyclopropylmethoxy)-3-methylpyridine CAS No. 2120365-15-1

2-(cyclopropylmethoxy)-3-methylpyridine

Cat. No.: B6496761
CAS No.: 2120365-15-1
M. Wt: 163.22 g/mol
InChI Key: OYLKAOSJPRSOMG-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-3-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a cyclopropylmethoxy group at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-3-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-methylpyridine and cyclopropylmethanol.

    Reaction Conditions: The reaction is carried out under basic conditions using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

    Procedure: The 2-bromo-3-methylpyridine is reacted with cyclopropylmethanol in the presence of the base at an elevated temperature, typically around 100°C, to form the desired product.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, more efficient catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethoxy)-3-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)pyridine: Lacks the methyl group at the third position.

    3-Methylpyridine: Lacks the cyclopropylmethoxy group.

    2-Methoxypyridine: Contains a methoxy group instead of a cyclopropylmethoxy group.

Uniqueness

2-(Cyclopropylmethoxy)-3-methylpyridine is unique due to the presence of both the cyclopropylmethoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-3-2-6-11-10(8)12-7-9-4-5-9/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLKAOSJPRSOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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